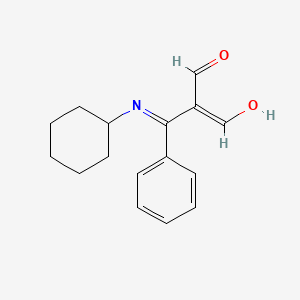
(Z)-2-(N-cyclohexyl-C-phenylcarbonimidoyl)-3-hydroxyprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde is an organic compound with the molecular formula C16H19NO2 It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by a cyclohexylamino group and another by a phenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclohexylamino)(phenyl)methylene]malonaldehyde typically involves the condensation of cyclohexylamine, benzaldehyde, and malonaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(cyclohexylamino)(phenyl)methylene]malonaldehyde exerts its effects involves interactions with various molecular targets. The cyclohexylamino group can form hydrogen bonds with biological molecules, while the phenylmethylene group can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Cyclohexylamino)(phenyl)methylene]acetaldehyde
- 2-[(Cyclohexylamino)(phenyl)methylene]propionaldehyde
Uniqueness
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde is unique due to the presence of both cyclohexylamino and phenylmethylene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(Z)-2-(N-cyclohexyl-C-phenylcarbonimidoyl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C16H19NO2/c18-11-14(12-19)16(13-7-3-1-4-8-13)17-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10H2/b14-11+,17-16? |
Clave InChI |
KITRBJSJOMJMPC-PBOGWBKOSA-N |
SMILES isomérico |
C1CCC(CC1)N=C(C2=CC=CC=C2)/C(=C/O)/C=O |
SMILES canónico |
C1CCC(CC1)N=C(C2=CC=CC=C2)C(=CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















